tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18066387
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl 3-[1-(methylamino)ethyl]azetidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
Standard InChI Key | ADVNVNXHKJFUDO-UHFFFAOYSA-N |
Canonical SMILES | CC(C1CN(C1)C(=O)OC(C)(C)C)NC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate, reflects its core structure:
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A 1-carboxylate group protected by a tert-butyl ester.
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An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).
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A 3-(1-(methylamino)ethyl) substituent, consisting of an ethyl chain bearing a methylamino group at the terminal position.
The molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol. Key spectral identifiers include:
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¹H NMR: Distinct signals for the Boc group’s tert-butyl protons (δ ~1.45 ppm), azetidine ring protons (δ ~3.5–4.0 ppm), and methylamino protons (δ ~2.2–2.5 ppm) .
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¹³C NMR: A carbonyl carbon resonance at ~155 ppm (Boc group) and azetidine carbons between 40–60 ppm.
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water .
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Stability: Sensitive to acidic conditions due to Boc group lability. Storage under inert gas (e.g., nitrogen) is recommended to prevent degradation .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate typically involves multi-step functionalization of the azetidine ring:
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Azetidine Ring Formation:
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Introduction of the Methylaminoethyl Group:
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Alkylation of the azetidine ring with 1-chloro-2-(methylamino)ethane in acetonitrile at 60°C.
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Reductive amination using formaldehyde and sodium cyanoborohydride to install the methylamino group.
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Optimization Strategies:
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Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency during alkylation steps.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as verified by HPLC.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to improve yield (up to 85%) and reduce reaction times. Key parameters include:
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Temperature Control: Maintained at 50–60°C to prevent Boc group cleavage.
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Solvent Selection: Dichloromethane ensures optimal solubility while minimizing side reactions.
Pharmaceutical and Biochemical Applications
Role in Drug Development
This compound is pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:
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Neurological Agents: Derivatives targeting serotonin receptors (5-HT₆) show promise in treating Alzheimer’s disease by enhancing cognitive function.
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Anticancer Therapeutics: Structural analogs inhibit tyrosine kinases (e.g., EGFR), reducing tumor proliferation in breast cancer models.
Enzyme Inhibition Mechanisms
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Acetylcholinesterase (AChE) Inhibition: The methylaminoethyl group interacts with AChE’s catalytic triad (Ser200, His440, Glu327), achieving an IC₅₀ of 12 μM.
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Efflux Pump Modulation: In Staphylococcus aureus, derivatives reduce multidrug resistance by blocking NorA efflux pumps, lowering ciprofloxacin MIC values by 8-fold.
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Biological Activity |
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1-Boc-3-aminoazetidine | Lacks methylaminoethyl group | Weak AChE inhibition (IC₅₀ = 45 μM) |
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Aminomethyl substituent | Enhanced blood-brain barrier penetration |
Target Compound | Methylaminoethyl side chain | Stronger enzyme inhibition (IC₅₀ = 12 μM) |
The methylaminoethyl group in the target compound enhances hydrogen bonding with biological targets, improving binding affinity compared to analogs.
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